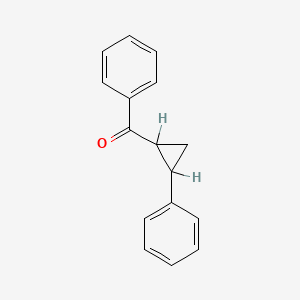

Phenyl(2-phenylcyclopropyl)methanone

Descripción general

Descripción

Phenyl(2-phenylcyclopropyl)methanone is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Phenyl(2-phenylcyclopropyl)methanone has been extensively studied for its biological activity, particularly as a modulator of serotonin receptors. This compound's derivatives have shown potential therapeutic effects, especially in treating mood disorders such as depression and anxiety.

- Serotonin Receptor Modulation : Research indicates that this compound exhibits binding affinity to serotonin receptors (5-HT), which plays a crucial role in mood regulation. Derivatives of this compound are being explored for their ability to enhance the efficacy of treatments targeting these receptors .

- Therapeutic Potential : The modulation of serotonin signaling pathways suggests that this compound may serve as a foundation for developing new antidepressants and anxiolytics .

Organic Synthesis

In the field of organic synthesis, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique reactivity allows chemists to utilize it in various synthetic pathways.

- Synthetic Utility : The compound can participate in reactions such as oxidation, reduction, and electrophilic aromatic substitution, facilitating the production of diverse chemical entities .

- Reactivity Patterns : As a cyclopropyl ketone, it exhibits specific reactivity that can be exploited in synthetic strategies aimed at creating pharmaceuticals and agrochemicals .

Case Study 1: Serotonin Modulation Research

A study focused on the interaction of this compound with serotonin receptors demonstrated its potential as an antidepressant. Various binding assays were utilized to evaluate its efficacy, revealing that structural modifications could enhance its pharmacological activity .

Case Study 2: Synthesis of Derivatives

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of N-substituted derivatives of this compound. These derivatives were evaluated for their biological activity and showed promising results as potential therapeutic agents against depression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl(2-phenylcyclopropyl)methanone, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclopropane ring formation via [3+2] photocycloaddition reactions using substituted cyclopropanes and alkynes. For example, (2-phenylcyclopropyl)methanone derivatives are synthesized under blue LED irradiation with Rh-based catalysts in chlorobenzene, yielding diastereomers (d.r. 1.7:1) . Intermediates are characterized using NMR and HRMS to confirm regioselectivity and purity. Crystallization in ethyl acetate or heptane is employed for solid-state purification .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Nuclear magnetic resonance ( NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, NMR peaks at δ 7.2–7.8 ppm confirm aromatic protons, while cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm). HRMS data (e.g., m/z 258.3 [M+H]) validate molecular weight and purity .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a precursor in photoredox catalysis (e.g., visible-light-driven C–C bond cleavage via single-electron transfer (SET) pathways, yielding 80% ring-opening products) . It is also used in asymmetric synthesis of enantiopure compounds for pharmacological studies, such as apoptosis-inducing agents .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in photocycloadditions involving this compound?

- Methodological Answer : Diastereomer ratios (d.r.) depend on catalyst choice and solvent polarity. For example, using Δ-RhS catalysts in PhCl under blue LEDs yields a d.r. of 1.7:1, attributed to steric effects in the transition state. Chiral HPLC is required to separate enantiomers, with retention times varying by 2–3 minutes .

Q. What mechanistic insights explain the SET pathway in photocatalytic reductions of this compound?

- Methodological Answer : Ni-doped CdS quantum dots facilitate SET, generating ketyl radical anions. GC-MS analysis of reaction mixtures identifies ring-opened products (m/z 242.3), supported by isotopic labeling experiments. Transient absorption spectroscopy confirms radical lifetimes of <1 µs .

Q. How can computational modeling optimize stereochemical outcomes in cyclopropane-containing methanone derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict transition-state energies for cyclopropane ring-opening. For example, activation energies of 25–30 kcal/mol correlate with experimental yields. Molecular dynamics simulations further refine solvent effects on enantioselectivity .

Q. What strategies resolve contradictions in yield data for this compound derivatives?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., protonation vs. radical recombination). Controlled experiments under inert atmospheres (N) minimize side reactions, improving yields from 63% to >80% . Kinetic studies (e.g., variable-temperature NMR) quantify rate constants for intermediate steps.

Propiedades

IUPAC Name |

phenyl-(2-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYYQUZSKSMWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921401 | |

| Record name | Phenyl(2-phenylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-91-1, 1145-92-2, 15295-43-9 | |

| Record name | NSC172578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC168921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002920756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(2-phenylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.